

Application Notes and Protocols for GSK650394 In Vivo Dosing in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and 2 (SGK2).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3] Its dysregulation has been implicated in several diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo use of GSK650394 in mouse models, including dosing information, administration protocols, and relevant signaling pathways.

Mechanism of Action

GSK650394 acts as a competitive inhibitor of SGK1 and SGK2.[4] In vitro assays have demonstrated its inhibitory activity with IC50 values of 62 nM for SGK1 and 103 nM for SGK2. [1][5][6] The activation of SGK1 is often downstream of the PI3K/PDK1 signaling pathway.[5] By inhibiting SGK1, GSK650394 can modulate the function of downstream targets, such as the neural precursor cell expressed, developmentally down-regulated 4-like (Nedd4-2), thereby impacting cell growth and survival.[5]

Signaling Pathway

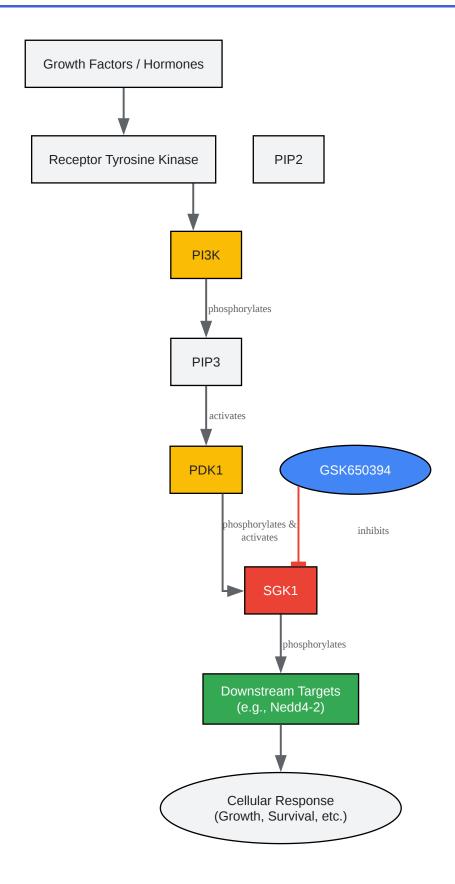


Methodological & Application

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The signaling pathway involving SGK1 is initiated by various growth factors and hormones, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates PDK1. PDK1, in turn, phosphorylates and activates SGK1. Activated SGK1 proceeds to phosphorylate a range of downstream substrates, influencing cellular functions.





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Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.



Quantitative Data Presentation

The following table summarizes the in vivo dosing parameters for GSK650394 in various mouse models based on published studies.

Mouse Model	Disease	Dose	Administr ation Route	Dosing Frequenc y	Study Duration	Referenc e
NOD/SCID Mice	Mantle Cell Lymphoma Xenograft	20 mg/kg	Intraperiton eal (i.p.)	Daily	14 days	[7]
NOD/SCID Mice	Mantle Cell Lymphoma Xenograft	25 mg/kg and 50 mg/kg	Intraperiton eal (i.p.)	Daily	14 days	[7]
C57BL/6J Mice	Thoracic Aortic Dissection	20 mg/kg	Intraperiton eal (i.p.)	Daily	4 weeks	
C57BL/6 Mice	Ovariectom y-induced Osteoporo sis	10 mg/kg and 30 mg/kg	Intraperiton eal (i.p.)	3 times a week	8 weeks	_
PD Model Mice	Parkinson' s Disease	3 mg/kg	Intraperiton eal (i.p.)	Daily	Not specified	-
Athymic Mice	Head and Neck Squamous Cell Carcinoma Xenograft	20 μ g/mouse	Intratumora I	Twice weekly	Not specified	_
Rats	Pain Model	1, 10, and 30 μM (10 μL)	Intrathecal	Single injection	1 day	[1][5]



Experimental Protocols Formulation of GSK650394 for Intraperitoneal Injection

The following protocol is based on a formulation for a suspended solution suitable for intraperitoneal administration in mice.

Materials:

- GSK650394 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of GSK650394 in DMSO. Due to its solubility, GSK650394 can be
 dissolved in DMSO at a concentration of up to 76 mg/mL.[4] For ease of handling, a stock
 solution of 25 mg/mL in DMSO is recommended.
- To prepare a 1 mL working solution (e.g., 2.5 mg/mL):
 - $\circ~$ In a sterile microcentrifuge tube, add 100 μL of the 25 mg/mL GSK650394 stock solution in DMSO.
 - \circ Add 400 μL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
 - Add 50 μL of Tween-80 and vortex again to ensure complete mixing.



- $\circ~$ Add 450 μL of saline to bring the final volume to 1 mL. Vortex the final suspension thoroughly before each use.
- This protocol yields a 2.5 mg/mL suspended solution. The final concentration of the vehicle components is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation is suitable for both oral and intraperitoneal injections.
- It is recommended to prepare the working solution fresh on the day of use.

Administration Protocol for a Xenograft Mouse Model

This protocol is a general guideline for administering GSK650394 to mice with subcutaneous xenografts.

Materials:

- Tumor-bearing mice (e.g., NOD/SCID mice with mantle cell lymphoma xenografts)
- Prepared GSK650394 formulation (e.g., 2.5 mg/mL suspension)
- Sterile 1 mL syringes with 27-gauge needles
- Animal scale
- 70% ethanol for disinfection

Procedure:

- Weigh each mouse accurately to determine the correct volume of GSK650394 solution to inject.
- Calculate the required injection volume. For a 20 mg/kg dose in a 20 g mouse using a 2.5 mg/mL solution:
 - Dose (mg) = 20 mg/kg * 0.02 kg = 0.4 mg
 - Volume (mL) = 0.4 mg / 2.5 mg/mL = 0.16 mL or 160 μ L
- Gently restrain the mouse.

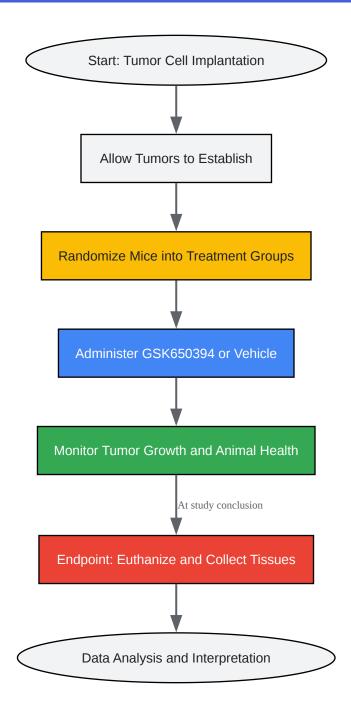


- Perform the intraperitoneal injection in the lower right or left quadrant of the abdomen to avoid injuring internal organs.
- Administer the calculated volume of the GSK650394 suspension.
- Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or injection site reactions.
- Continue dosing as per the experimental plan (e.g., daily for 14 days).[7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of GSK650394 in a xenograft mouse model.





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Caption: General experimental workflow for in vivo studies of GSK650394.

Concluding Remarks

GSK650394 is a valuable tool for investigating the in vivo roles of SGK1 and SGK2 in various disease models. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize dosing and formulation for each specific mouse model and experimental design. Careful monitoring of animal welfare is paramount throughout any in vivo study.



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